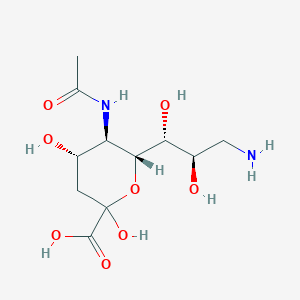

21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is also known as methylprednisolone sodium succinate . It is an anti-inflammatory glucocorticoid and is the sodium succinate ester of methylprednisolone . It occurs as a white, or nearly white, odorless hygroscopic, amorphous solid .

Molecular Structure Analysis

The molecular weight of this compound is 496.53 . The structural formula is not provided in the search results, but it is mentioned that it is represented in the referenced sources .Physical And Chemical Properties Analysis

This compound is a white or nearly white, odorless, hygroscopic, amorphous solid . It is very soluble in water and in alcohol, very slightly soluble in acetone, and insoluble in chloroform .Applications De Recherche Scientifique

Anti-Inflammatory Glucocorticoid

Hydrocortisone sodium succinate is an anti-inflammatory glucocorticoid . Glucocorticoids are a type of steroid hormone that plays a crucial role in a wide range of processes, including the immune response and inflammation control.

Replacement Therapy in Adrenocortical Deficiency States

Naturally occurring glucocorticoids (hydrocortisone and cortisone), which also have salt-retaining properties, are used as replacement therapy in adrenocortical deficiency states .

Treatment of Various Disorders

The synthetic analogs of naturally occurring glucocorticoids are primarily used for their anti-inflammatory effects in disorders of many organ systems .

Rapid Achievement of High Blood Levels

The highly water-soluble sodium succinate ester of hydrocortisone permits the immediate intravenous administration of high doses of hydrocortisone in a small volume of diluent. This is particularly useful where high blood levels of hydrocortisone are required rapidly .

Pharmaceutical Testing

This compound is used in pharmaceutical testing . High-quality reference standards are crucial for accurate results.

Drug Formulation Challenges

This compound can be used to address drug formulation challenges, such as improved solubility, drug delivery, bioavailability, taste masking, controlled release, stability, etc .

Safety And Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt' involves the conversion of pregnenolone to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Succinic anhydride", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Pregnenolone is reacted with succinic anhydride in the presence of sodium hydroxide to form 17α-hydroxy-3-oxo-pregn-4-ene-21,20-carboxylic acid.", "Step 2: The resulting compound is then reacted with acetic anhydride and pyridine to form the corresponding acetylated derivative.", "Step 3: The acetylated derivative is then hydrolyzed with sodium hydroxide to form 21-(3-acetoxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione.", "Step 4: The resulting compound is then reacted with sodium bicarbonate and methanol to form the monosodium salt of 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt.", "Step 5: The final product is purified by recrystallization from chloroform and water, and dried to obtain the desired compound." ] } | |

Numéro CAS |

70795-33-4 |

Nom du produit |

21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt |

Formule moléculaire |

C₂₅H₃₃NaO₇ |

Poids moléculaire |

468.52 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.